molecular formula C29H29ClN6O5S B12417224 Protac-O4I2

Protac-O4I2

Numéro de catalogue: B12417224
Poids moléculaire: 609.1 g/mol
Clé InChI: UWYLVQJEOCYCEW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Protac-O4I2 is a proteolysis-targeting chimera (PROTAC) that specifically targets splicing factor 3B subunit 1 (SF3B1). This compound induces the degradation of FLAG-SF3B1 with an IC50 value of 0.244 micromolar in K562 cells and also induces cellular apoptosis in K562 wild-type cells

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Protac-O4I2 involves the conjugation of a ligand for the target protein (SF3B1) with a ligand for an E3 ubiquitin ligase, connected by a linker. The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed in detail. general PROTAC synthesis involves the following steps:

    Ligand Synthesis: Synthesis of the ligand that binds to the target protein (SF3B1).

    Linker Attachment: Attachment of a linker to the ligand.

    E3 Ligase Ligand Synthesis: Synthesis of the ligand that binds to the E3 ubiquitin ligase.

    Conjugation: Conjugation of the linker-ligand complex to the E3 ligase ligand.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. Typically, large-scale synthesis of PROTACs involves optimization of reaction conditions, purification processes, and quality control measures to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Protac-O4I2 primarily undergoes degradation reactions. It facilitates the ubiquitination and subsequent proteasomal degradation of the target protein SF3B1. The compound does not typically undergo oxidation, reduction, or substitution reactions as part of its mechanism of action.

Common Reagents and Conditions

    Reagents: Thalidomide (for cereblon binding), specific ligands for SF3B1, and linkers.

    Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the ligands and linkers.

Major Products

The major product of the reaction involving this compound is the ubiquitinated SF3B1, which is subsequently degraded by the proteasome.

Applications De Recherche Scientifique

Protac-O4I2 has several scientific research applications, including:

    Cancer Research: this compound is used to study the role of SF3B1 in cancer cell proliferation and apoptosis. .

    Biological Studies: The compound is used to investigate the biological functions of SF3B1 and its involvement in RNA splicing and gene expression.

    Drug Development: this compound serves as a model compound for developing new PROTACs targeting other disease-related proteins.

Mécanisme D'action

Protac-O4I2 exerts its effects through a process known as targeted protein degradation. The compound binds to SF3B1 and recruits an E3 ubiquitin ligase, such as cereblon. This recruitment facilitates the transfer of ubiquitin molecules to SF3B1, marking it for degradation by the proteasome . The degradation of SF3B1 disrupts its function in RNA splicing, leading to cellular apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Protac-1: One of the first PROTACs developed, targeting methionine aminopeptidase 2.

    ARV-825: A PROTAC targeting bromodomain-containing protein 4 (BRD4).

    dBET1: A PROTAC targeting BRD4, similar to ARV-825.

Uniqueness of Protac-O4I2

This compound is unique in its specific targeting of SF3B1, a splicing factor involved in RNA processing. This specificity allows for the selective degradation of SF3B1, providing a valuable tool for studying its biological functions and potential therapeutic applications in cancer research .

Propriétés

Formule moléculaire

C29H29ClN6O5S

Poids moléculaire

609.1 g/mol

Nom IUPAC

2-(4-chloroanilino)-N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C29H29ClN6O5S/c30-17-8-10-18(11-9-17)33-29-34-21(16-42-29)25(38)32-15-4-2-1-3-14-31-20-7-5-6-19-24(20)28(41)36(27(19)40)22-12-13-23(37)35-26(22)39/h5-11,16,22,31H,1-4,12-15H2,(H,32,38)(H,33,34)(H,35,37,39)

Clé InChI

UWYLVQJEOCYCEW-UHFFFAOYSA-N

SMILES canonique

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)C4=CSC(=N4)NC5=CC=C(C=C5)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.